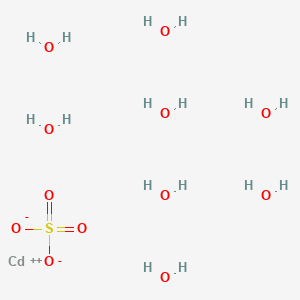

cadmium(2+);sulfate;octahydrate

Vue d'ensemble

Description

Chemical Identity and Structure Cadmium sulfate octahydrate (3CdSO₄·8H₂O, CAS 7790-84-3) is a hydrated inorganic compound with a molecular weight of 769.54 g/mol . It crystallizes in a monoclinic system and exists as colorless, odorless crystals with a density of 3.09 g/cm³ . Its structure comprises three cadmium ions, three sulfate ions, and eight water molecules, forming a layered framework stabilized by hydrogen bonds between sulfate oxygen and water molecules .

Méthodes De Préparation

Gel Growth Technique for Single Crystal Synthesis

The gel growth method has emerged as a robust approach for producing high-quality cadmium sulfate octahydrate single crystals. This technique minimizes defects and ensures controlled crystallization, making it ideal for optoelectronic applications.

Materials and Apparatus

The synthesis involves:

-

Cadmium sulfate octahydrate (analytical grade) dissolved in deionized water.

-

Sodium metasilicate gel (Na₂SiO₃·9H₂O) as the growth medium.

-

Borosilicate glass tubes (15 cm length × 2.4 cm diameter) for housing the gel-cadmium sulfate mixture.

The gel pH is adjusted to 6.5–7.0 using acetic acid to optimize nucleation .

Procedure

-

Gel Preparation : Sodium metasilicate (1.03 g/cm³ density) is mixed with acetic acid to form a transparent gel.

-

Solution Addition : A saturated cadmium sulfate solution is layered atop the gel.

-

Crystallization : Slow diffusion over 7–10 days at 25–30°C yields colorless, prismatic crystals (Fig. 1).

Critical Parameters :

| Parameter | Optimal Range | Impact on Growth |

|---|---|---|

| Temperature | 25–30°C | Prevents rapid nucleation |

| Gel Density | 1.03 g/cm³ | Controls diffusion rate |

| pH | 6.5–7.0 | Minimizes gel degradation |

Structural Characterization

X-ray Diffraction Analysis

Single-crystal XRD reveals a monoclinic structure with space group C2/c. Lattice parameters are:

| Parameter | This Study (Å) | Literature (Å) |

|---|---|---|

| a | 15.79(2) | 15.82 |

| b | 11.75(1) | 11.70 |

| c | 7.88(1) | 7.85 |

| β | 102.8° | 103.1° |

The close alignment with literature confirms phase purity .

FTIR and Raman Spectroscopy

FTIR peaks at 1,130 cm⁻¹ (S–O symmetric stretch) and 3,400 cm⁻¹ (O–H stretching) validate sulfate and hydrate groups. Raman spectra show strong bands at 980 cm⁻¹ (ν₁ SO₄²⁻), consistent with tetrahedral symmetry .

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) delineates three mass loss stages:

| Temperature Range (°C) | Mass Loss (%) | Process |

|---|---|---|

| 40–120 | 18.2 | Loss of 8 H₂O molecules |

| 120–300 | 12.5 | Partial sulfate decomposition |

| 300–600 | 30.1 | Complete decomposition to CdO |

Differential thermal analysis (DTA) shows endothermic peaks at 110°C (dehydration) and 580°C (sulfate breakdown) .

Optical and Mechanical Properties

UV-Vis Spectroscopy

The crystal exhibits broad transparency from 300–2,000 nm (Fig. 2), with an absorption edge at 290 nm. This wide window suits nonlinear optical applications .

Microhardness Testing

Vickers hardness (Hv) increases with load, indicating work hardening:

| Load (g) | Diagonal Length (µm) | Hv (kg/mm²) |

|---|---|---|

| 10 | 31.28 | 19.0 |

| 50 | 36.57 | 69.3 |

| 70 | 46.15 | 61.6 |

Analyse Des Réactions Chimiques

Reaction with Sulfuric Acid

Cadmium sulfate octahydrate is synthesized via reactions between cadmium oxide (CdO), cadmium metal (Cd), or cadmium hydroxide (Cd(OH)₂) with dilute sulfuric acid:

textCdO + H₂SO₄ → CdSO₄ + H₂O Cd + H₂SO₄ → CdSO₄ + H₂↑ Cd(OH)₂ + H₂SO₄ → CdSO₄ + 2H₂O

Conditions : Room temperature to mild heating (40–80°C) .

| Reactants | Products | Conditions | References |

|---|---|---|---|

| CdO + H₂SO₄ (aq) | CdSO₄·8H₂O + H₂O | 25–80°C, aqueous | |

| Cd + H₂SO₄ (dilute) | CdSO₄·8H₂O + H₂↑ | 25–60°C, aqueous |

Anhydrous Form Preparation

Anhydrous CdSO₄ is produced using sodium persulfate:

textCd + Na₂S₂O₈ → CdSO₄ + Na₂SO₄

Conditions : High-temperature oxidation (>100°C) .

Thermal Decomposition

Cadmium sulfate octahydrate decomposes upon heating:

text3CdSO₄·8H₂O → CdSO₄(s) + CdO(s) + SO₃↑ + 8H₂O↑

Key Data :

| Temperature Range (°C) | Process | Products | References |

|---|---|---|---|

| 40–80 | Loss of hydration water | CdSO₄·xH₂O (x < 8) | |

| >80 | Sulfate decomposition | CdO, SO₃↑, H₂O↑ |

Reaction with Sulfides

Cadmium sulfate reacts with sulfide ions to form cadmium sulfide (CdS):

textCd²⁺(aq) + S²⁻(aq) → CdS↓

Applications : Synthesis of yellow pigments and phosphors .

| Reactants | Products | Conditions | References |

|---|---|---|---|

| CdSO₄(aq) + Na₂S(aq) | CdS↓ + Na₂SO₄(aq) | Room temperature |

Reaction with Hydroxides

Forms cadmium hydroxide precipitate:

textCd²⁺(aq) + 2OH⁻(aq) → Cd(OH)₂↓

Hydrolysis in Water

Cadmium sulfate octahydrate dissociates in water:

text3CdSO₄·8H₂O → 3Cd²⁺(aq) + 3SO₄²⁻(aq) + 8H₂O

Solubility :

| Solvent | Solubility (g/100 g) | pH Range | References |

|---|---|---|---|

| Water | 1130 | 3.0–6.0 | |

| Methanol | Partially soluble | – |

Interaction with Carbonates

Forms cadmium carbonate in carbonate-rich environments:

textCd²⁺(aq) + CO₃²⁻(aq) → CdCO₃↓

Environmental Impact : Contributes to cadmium mobility in soils .

Violent Reactions

Reacts exothermically with magnesium (Mg) and aluminum (Al):

textCd²⁺(aq) + Mg(s) → Cd(s) + Mg²⁺(aq)

Applications De Recherche Scientifique

Scientific Research Applications

1.1 Molecular Switching and Optical Data Storage

Cadmium sulfate octahydrate exhibits unique phase transition properties that make it suitable for molecular switching applications. Research has demonstrated that this compound can transition between crystalline and amorphous states when subjected to shock waves. This switchable phase behavior was verified through various spectroscopic techniques, including powder X-ray diffraction and Raman spectroscopy. The ability to control the phase states suggests potential applications in optical data storage systems and molecular switching devices , where rapid state changes can be utilized for information encoding .

1.2 Adsorption Studies for Heavy Metal Removal

Cadmium sulfate octahydrate is frequently used in studies aimed at understanding heavy metal adsorption processes. Recent studies have explored its effectiveness in removing cadmium (Cd²⁺) and lead (Pb²⁺) ions from aqueous solutions using biosorbents such as luffa peels and chamomile flowers. The research indicated that cadmium ions could be effectively adsorbed, with maximum capacities fitting the Freundlich isotherm model. This highlights the compound's relevance in environmental remediation , particularly in treating contaminated water sources .

Industrial Applications

2.1 Electroplating and Pigment Production

In industrial settings, cadmium sulfate octahydrate serves as a source of cadmium in electroplating processes due to its solubility in water and acids. It is also utilized in producing pigments, particularly cadmium yellow (CdS), which is valued for its brightness and stability in various applications, including paints and plastics.

2.2 Fertilizer Production

Cadmium sulfate can be used as a micronutrient source in fertilizers, particularly for crops that require cadmium for certain enzymatic processes. However, due to the toxicity associated with cadmium compounds, its use in fertilizers is carefully regulated to prevent soil contamination.

Health and Safety Considerations

Cadmium compounds, including cadmium sulfate octahydrate, are known for their toxicity. Prolonged exposure can lead to serious health issues such as lung cancer and kidney damage. Studies have shown significant accumulation of cadmium in vital organs following exposure, emphasizing the need for stringent safety measures when handling this compound .

Case Studies

Mécanisme D'action

The mechanism of action of cadmium sulfate hydrate involves its interaction with various molecular targets and pathways. Cadmium ions (Cd²⁺) can bind to proteins and enzymes, disrupting their normal function. This can lead to oxidative stress, inhibition of DNA repair mechanisms, and interference with cellular signaling pathways .

Comparaison Avec Des Composés Similaires

Physical and Chemical Properties

- Melting Point : 41.5°C (decomposes at >80°C)

- Solubility: Highly soluble in water (partially soluble in methanol; insoluble in ethanol)

- Applications :

Safety Profile

Cadmium sulfate octahydrate is classified as a marine pollutant and toxic substance (UN2570). Occupational exposure limits (PEL) are 0.005 mg/m³ (as Cd), with acute toxicity via inhalation, ingestion, and skin contact .

Table 1: Comparative Properties of Cadmium Compounds

Key Comparative Analysis

Structural and Functional Differences

- Hydration States : Cadmium sulfate exhibits multiple hydration states (e.g., CdSO₄·H₂O, CdSO₄·4H₂O), with the octahydrate being the most stable under ambient conditions . In contrast, cadmium oxalate is typically anhydrous or exists as a trihydrate .

- Phase Transitions: Cadmium sulfate octahydrate undergoes a reversible crystalline-to-amorphous phase transition under shock waves, a property leveraged in molecular switching and data storage .

Research Findings and Innovations

- Phase Stability : Shock wave studies on cadmium sulfate octahydrate revealed its unique ability to switch between crystalline and amorphous states at ambient conditions, a feature critical for advanced memory devices .

- Polymorphism : Cadmium sulfate forms four distinct polymorphs (e.g., C2/c, P21/c), while cadmium oxalate lacks such diversity .

- Environmental Impact : Cadmium sulfate’s high solubility increases its bioavailability and environmental mobility compared to less soluble cadmium oxalate .

Activité Biologique

Cadmium(II) sulfate octahydrate, with the chemical formula , is a cadmium salt that has garnered attention due to its significant biological activity and potential health hazards. This article delves into the biological effects, mechanisms of toxicity, and relevant case studies associated with this compound.

Cadmium sulfate octahydrate is a hydrate of cadmium sulfate, typically found in a crystalline form. It is highly soluble in water, which facilitates its interaction with biological systems. The structure consists of cadmium ions coordinated with sulfate ions and water molecules, forming a stable crystalline lattice that can undergo phase transitions under certain conditions .

Mechanisms of Toxicity

Cadmium compounds, including cadmium sulfate octahydrate, are known for their toxicological effects on human health. The primary mechanisms through which cadmium exerts its biological activity include:

- Oxidative Stress : Cadmium induces oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage and apoptosis. It inhibits antioxidant enzymes and promotes lipid peroxidation .

- Genotoxicity : Cadmium has been shown to interfere with DNA repair mechanisms, contributing to mutagenesis. Studies have reported that cadmium ions can induce DNA strand breaks and chromosomal aberrations in various cell types .

- Replacement of Essential Metal Ions : Cadmium can substitute for essential metal ions such as zinc and calcium in proteins, disrupting normal physiological functions. This interference can lead to dysfunction in metalloproteins and enzymes critical for cellular processes .

Health Effects

Exposure to cadmium sulfate octahydrate has been linked to several adverse health outcomes:

- Cancer Risk : Long-term exposure is associated with an increased risk of lung, kidney, prostate, and pancreatic cancers. The carcinogenic potential is attributed to oxidative stress and genotoxic effects .

- Nephrotoxicity : Cadmium is a well-known nephrotoxin, causing kidney damage over time. Studies have shown significant accumulation of cadmium in renal tissues following exposure .

- Reproductive Toxicity : Cadmium exposure has detrimental effects on reproductive health, impacting fertility and fetal development. It is classified as a reproductive toxin due to its ability to disrupt endocrine functions .

Case Studies

Several studies have investigated the effects of cadmium sulfate on biological systems:

- Animal Studies : Research involving rodents exposed to cadmium sulfate demonstrated dose-dependent accumulation in organs such as the liver and kidneys. Notably, chronic exposure led to significant histopathological changes in renal tissues .

- Occupational Exposure : Case reports from workers in industries using cadmium compounds have documented instances of lung disease and other health issues attributed to inhalation of cadmium dust .

- In Vitro Studies : In vitro assays using human cell lines have shown that cadmium sulfate induces cytotoxicity and genotoxicity at low concentrations. The findings suggest that even minimal exposure can lead to significant cellular damage .

Data Tables

The following table summarizes key properties and toxicological data related to cadmium sulfate octahydrate:

| Property | Value |

|---|---|

| Chemical Formula | |

| Molar Mass | 769.546 g/mol |

| Solubility | Highly soluble in water |

| LD50 (oral, rat) | 280 mg/kg |

| Primary Health Risks | Nephrotoxicity, carcinogenicity |

| Mechanisms of Action | Oxidative stress, genotoxicity |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing high-purity cadmium sulfate octahydrate (3CdSO₄·8H₂O) single crystals, and how can defects be minimized during growth?

- Methodology : Use slow evaporation techniques with controlled temperature (25–35°C) and humidity. Dissolve stoichiometric amounts of CdSO₄ in deionized water, filter to remove impurities, and allow gradual crystallization in a dust-free environment. Defects like polycrystalline growth or multiple diffraction peaks (e.g., (22-2) and (353) orientations) can arise from rapid evaporation or contamination. Monitor using powder X-ray diffraction (XRD) to confirm phase purity (C2/c space group) .

Q. How do hydrogen bonding networks influence the structural stability of cadmium sulfate octahydrate?

- Methodology : Analyze hydrogen bond lengths and orientations via single-crystal XRD and Raman spectroscopy. The crystal lattice contains 12 hydrogen bonds per unit volume, with key interactions between free water molecules (O7—H1···O2 at 2.973 Å) and CdO₆ octahedra. Longer bonds (>2.8 Å) are prone to rupture under stress, leading to lattice disorder. Validate bond stability using thermal analysis (TGA/DSC) to correlate dehydration events with structural collapse .

Q. What are the solubility characteristics of cadmium sulfate octahydrate in polar solvents, and how do they impact experimental design?

- Methodology : Dissolve 3CdSO₄·8H₂O in water (highly soluble) or methanol (partial solubility) at 25°C. Insolubility in ethanol and ethyl acetate allows selective precipitation for purification. Adjust pH to 6.0 ± 0.5 using HNO₃/NaOH for adsorption studies, as acidic conditions enhance Cd²⁺ ion mobility. Confirm solubility profiles via gravimetric analysis and flame atomic absorption spectroscopy (FAAS) .

Advanced Research Questions

Q. How do shock waves induce reversible crystalline-to-amorphous phase transitions in cadmium sulfate octahydrate, and what analytical techniques validate this behavior?

- Methodology : Apply controlled shock pulses (e.g., 100–200 shocks at 1.2 MPa) to single crystals. Monitor transitions using XRD (peak disappearance at 2nd shock), Raman spectroscopy (peak shifts in sulfate ν₁ modes), and UV-Vis (absorption edge changes). The sequence C-C-A-C-C (C = crystalline, A = amorphous) confirms reversibility. Post-shock recrystallization occurs due to hydrogen bond reformation and lattice symmetry restoration .

Q. What role do hydrogen bond dynamics play in the amorphization of cadmium sulfate octahydrate under mechanical stress?

- Methodology : Perform high-pressure Raman studies to track hydrogen bond dissociation. Bonds like O10—H8···O1 (2.840 Å) rupture under shock, disrupting the CdO₆-SO₄²⁻ framework. Compare with molecular dynamics simulations to predict critical stress thresholds. Pair with XRD to correlate bond breakage with loss of long-range order .

Q. How can cadmium sulfate octahydrate be integrated into TiO₂-based photocatalytic composites, and what doping ratios optimize performance?

- Methodology : Synthesize TiO₂-M (M = Cd, Co, Mn) composites via sol-gel methods using titanium(IV) isopropoxide and CdSO₄·8H₂O. Test molar ratios (Ti:M = 1:1 to 3:1) for visible-light photocatalysis. Characterize using XRD (anatase/rutile phases) and UV-Vis diffuse reflectance (bandgap tuning). Optimize Cd²⁺ doping at 1:1 ratio for enhanced charge separation .

Q. What mechanisms govern Cd²⁺ ion adsorption from aqueous solutions using cadmium sulfate octahydrate-derived materials?

- Methodology : Prepare sorbents (e.g., sewage sludge ash) and conduct batch experiments at 1 g/L dosage, 100 mg/L Cd²⁺, pH 6.0. Analyze kinetics via pseudo-second-order models and isotherms using Langmuir/Freundlich fits. Validate adsorption capacity with FAAS and correlate with surface hydroxyl group density .

Q. Methodological Notes

- Safety : Cadmium sulfate octahydrate is toxic (PEL: 0.005 mg/m³ as Cd). Use fume hoods, PPE, and adhere to disposal protocols (UN2570, Class 6.1) .

- Data Validation : Cross-reference XRD results with simulated patterns (e.g., (402) and (060) peaks) to confirm crystallinity. Use Raman band shifts (950–1100 cm⁻¹ for SO₄²⁻) to detect phase impurities .

Propriétés

IUPAC Name |

cadmium(2+);sulfate;octahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cd.H2O4S.8H2O/c;1-5(2,3)4;;;;;;;;/h;(H2,1,2,3,4);8*1H2/q+2;;;;;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPGCBFBTBOFJAE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[Cd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CdH16O12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90934502 | |

| Record name | Cadmium sulfate--water (1/1/8) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90934502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15244-35-6 | |

| Record name | Sulfuric acid, cadmium salt (1:1), hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015244356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cadmium sulfate--water (1/1/8) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90934502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.